Hdac-IN-71
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-hydroxy-7-[(3E)-3-[(2-methoxyphenyl)methylidene]-2,5-dioxopyrrolidin-1-yl]heptanamide |
InChI |
InChI=1S/C19H24N2O5/c1-26-16-9-6-5-8-14(16)12-15-13-18(23)21(19(15)24)11-7-3-2-4-10-17(22)20-25/h5-6,8-9,12,25H,2-4,7,10-11,13H2,1H3,(H,20,22)/b15-12+ |
InChI Key |
FKCQAJYTZWXNQB-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CC(=O)N(C2=O)CCCCCCC(=O)NO |
Canonical SMILES |
COC1=CC=CC=C1C=C2CC(=O)N(C2=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in drug discovery and development, particularly in the field of oncology. HDACs are a family of enzymes responsible for removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes. This guide provides a comprehensive overview of HDAC inhibitors, their primary targets, mechanisms of action, and the experimental protocols used for their characterization.
Primary Targets of HDAC Inhibitors
The primary targets of these inhibitors are the histone deacetylase enzymes themselves. In humans, 18 HDACs have been identified and are categorized into four classes based on their homology to yeast HDACs.
-
Class I HDACs (HDAC1, 2, 3, and 8): These are primarily localized in the nucleus and are implicated in cell proliferation and survival.[1]
-
Class II HDACs: This class is further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). They can shuttle between the nucleus and the cytoplasm and are involved in cellular differentiation and development.[1]
-
Class III HDACs (Sirtuins 1-7): These are NAD+-dependent enzymes and are structurally distinct from the other classes.
-
Class IV HDAC (HDAC11): This is the sole member of this class and shares features with both Class I and Class II HDACs.[1]
HDAC inhibitors can be broadly classified as pan-HDAC inhibitors, which target multiple HDAC isoforms, or isoform-selective inhibitors, which are designed to target specific HDACs to potentially reduce off-target effects.
Data Presentation: Quantitative Analysis of HDAC Inhibitor Activity
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. These values are determined through various in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors against HDAC Isoforms
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Trichostatin A (TSA) | Pan-HDAC | 6 | - | - | 8.6 | - |
| Vorinostat (SAHA) | Pan-HDAC | 198 | - | 157 | - | - |
| Entinostat (MS-275) | Class I | 900 | 900 | 1200 | >20000 | >20000 |
| Mocetinostat (MGCD0103) | Class I | - | - | - | - | - |
| Romidepsin (FK228) | Class I | - | - | - | - | - |
| WT161 | HDAC6-selective | 8.35 | 15.4 | - | 0.4 | - |
| Nexturastat A | HDAC6-selective | - | - | - | 5 | - |
Table 2: Anti-proliferative Activity (IC50) of Selected HDAC Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Trichostatin A (TSA) | MCF-7 | Breast Cancer | 124.4 (mean) |
| Vorinostat (SAHA) | HCT116 | Colon Cancer | 770 |
| Panobinostat (LBH589) | - | - | - |
| Belinostat (PXD101) | - | - | - |
| MPT0G236 | HCT116 | Colorectal Cancer | - |
Table 3: Overview of Selected HDAC Inhibitors in Clinical Trials
| Inhibitor | Target Class | Phase of Development | Indications |
| Vorinostat (SAHA) | Pan-HDAC | Approved | Cutaneous T-cell lymphoma (CTCL) |
| Romidepsin (Istodax) | Class I | Approved | CTCL, Peripheral T-cell lymphoma (PTCL) |
| Belinostat (Beleodaq) | Pan-HDAC | Approved | Relapsed or refractory PTCL[6] |
| Panobinostat (Farydak) | Pan-HDAC | Approved | Multiple myeloma |
| Entinostat (MS-275) | Class I | Phase III | Advanced breast cancer |
| Mocetinostat (MGCD0103) | Class I | Phase II | Hodgkin Lymphoma, Solid Tumors[7] |
Information gathered from various sources.[6][7][8][9][10]
Experimental Protocols: Methodologies for Characterization
The evaluation of HDAC inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is commonly used to measure the enzymatic activity of purified HDAC isoforms and to determine the IC50 values of inhibitory compounds.
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is deacetylated by HDACs. A developing agent, typically trypsin, then cleaves the deacetylated substrate to release a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity.[11]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the HDAC inhibitor, a solution of the purified HDAC enzyme, the fluorogenic substrate, and a developer solution containing trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.[11][12]
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of the test inhibitor.[11]
-
Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[12]
-
Development: Stop the enzymatic reaction and initiate the development by adding the developer solution. Incubate for an additional period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.[12]
-
Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 355-390 nm and an emission wavelength of 460 nm.[11][12][13]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based HDAC Activity Assay
This assay measures the activity of HDACs within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Principle: A cell-permeable, fluorogenic HDAC substrate is added to cultured cells. Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer is added to cleave the deacetylated substrate, releasing a fluorescent or luminescent signal that is proportional to the intracellular HDAC activity.[4][14][15]
Protocol Outline:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 1-18 hours).[4]
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate at 37°C.[14]
-
Lysis and Development: Add a lysis buffer containing the developer to each well. This lyses the cells and allows the developer to access the deacetylated substrate.[14]
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the signal against the inhibitor concentration.
Western Blot Analysis for Histone Acetylation
This technique is used to confirm the mechanism of action of HDAC inhibitors by detecting changes in the acetylation levels of histones.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cultured cells with the HDAC inhibitor. After treatment, harvest the cells and lyse them to extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the membrane again.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression, apoptosis, and DNA damage response.
1. p53/p21-Mediated Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. This can occur through both p53-dependent and p53-independent mechanisms.[16][17] In p53-proficient cells, HDAC inhibitors can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity and leading to increased p21 expression.[18]
2. Induction of Apoptosis
HDAC inhibitors can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][19] The intrinsic pathway is often activated by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and caspase activation. The extrinsic pathway can be triggered by the upregulation of death receptors on the cell surface.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.
HDAC inhibitors represent a promising class of therapeutic agents that function by reversing the epigenetic silencing of key regulatory genes in cancer and other diseases. Their development and characterization rely on a robust suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. The continued exploration of isoform-selective inhibitors and their combination with other therapies holds great promise for improving patient outcomes. This guide provides a foundational understanding of these complex molecules for researchers and drug development professionals.
References
- 1. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. HDAC Cell-based Activity Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 16. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Determination of IC50 Values for Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other proteins, leading to changes in chromatin structure and affecting cellular processes like cell proliferation, differentiation, and apoptosis.[1] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[2]
This technical guide provides an overview of the determination of the half-maximal inhibitory concentration (IC50) values for HDAC inhibitors against various HDAC isoforms. While specific data for a compound designated "Hdac-IN-71" is not publicly available in the retrieved documents, this guide will detail the methodologies and data presentation for characterizing HDAC inhibitors, using examples of established compounds. The IC50 value is a critical parameter for assessing the potency and selectivity of an inhibitor.
Data Presentation: IC50 Values of Select HDAC Inhibitors
The potency and selectivity of HDAC inhibitors are typically summarized in tables that present their IC50 values against a panel of different HDAC isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.
Below is a representative table summarizing the IC50 values for several well-known HDAC inhibitors. This illustrates the standard format for presenting such data.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |
| Vorinostat (SAHA) | - | - | - | - | - | - | - | - |
| Trichostatin A (TSA) | - | - | - | - | - | - | - | 22,000[3] |
| Trapoxin A | - | - | - | - | - | - | - | 10[3] |
Note: Specific IC50 values for Vorinostat across all isoforms were not detailed in the provided search results, but it is recognized as a pan-HDAC inhibitor.[4]
Experimental Protocols for IC50 Determination
The determination of IC50 values for HDAC inhibitors involves in vitro enzymatic assays. These assays typically measure the activity of a specific, purified recombinant HDAC isoform in the presence of varying concentrations of the inhibitor.
General Assay Principle:
A fluorogenic substrate, often a peptide with an acetylated lysine residue coupled to a fluorescent molecule like 7-amino-4-methylcoumarin (AMC), is used. When the HDAC enzyme deacetylates the lysine, a subsequent developing enzyme (a protease) can cleave the substrate, releasing the fluorescent molecule. The increase in fluorescence is proportional to the HDAC activity.
Key Experimental Steps:
-
Enzyme and Inhibitor Preparation: Purified, recombinant human HDAC enzymes are used. Inhibitors are serially diluted to create a range of concentrations to be tested.
-
Pre-incubation: The HDAC enzyme is often pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) to allow for the binding of the inhibitor to the enzyme.[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: The reaction is allowed to proceed for a specific time, after which the fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve using non-linear regression analysis to calculate the IC50 value.[3] Control reactions, including an enzyme-free control (0% activity) and an inhibitor-free control (100% activity), are essential for data normalization.[3]
Alternative and Confirmatory Assays:
-
HPLC-Based Assays: Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to separate and quantify the acetylated and deacetylated substrates, providing a direct measure of enzyme activity.[5]
-
Cell-Based Assays: To assess inhibitor activity in a cellular context, assays measuring histone acetylation levels or downstream effects on gene expression and cell viability (e.g., MTT assay) are employed.
Visualizations: Workflows and Classifications
HDAC Isoform Classification
HDACs are categorized into four main classes based on their sequence homology.[3] This classification is important for understanding the selectivity profile of different inhibitors.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Selectivity Profile of HDAC Inhibitors Against Class I and II Enzymes
This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of histone deacetylase (HDAC) inhibitors against Class I and Class II enzymes. Due to the absence of publicly available data for a compound specifically named "Hdac-IN-71," this document will focus on the established principles and practices of HDAC inhibitor profiling, utilizing data from well-characterized inhibitors to illustrate these concepts. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel therapeutics.
Introduction to HDAC Classification and Inhibitor Selectivity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Human HDACs are grouped into four classes based on their sequence homology to yeast counterparts.[1][3] This guide focuses on the zinc-dependent enzymes of Class I and Class II.
-
Class I HDACs include HDAC1, HDAC2, HDAC3, and HDAC8. They are primarily located in the nucleus and are involved in cell proliferation and differentiation.[3]
-
Class II HDACs are further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10). These enzymes can shuttle between the nucleus and the cytoplasm and have more tissue-specific roles.[3]
The development of isoform- or class-selective HDAC inhibitors is a key objective in drug discovery.[4] Selective inhibitors can help to elucidate the specific biological functions of individual HDAC isoforms and may offer improved therapeutic profiles with fewer side effects compared to pan-HDAC inhibitors, which target multiple HDACs.[3]
Data Presentation: Comparative Selectivity of HDAC Inhibitors
The inhibitory activity of a compound against specific HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity profile is determined by comparing the IC50 values across a panel of HDAC enzymes. The following table presents representative IC50 data for several well-characterized HDAC inhibitors, illustrating pan-inhibition, Class I selectivity, and Class II selectivity.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC9 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | ~61 | ~251 | ~19 | ~827 | >10,000 | >10,000 | ~31 | >10,000 | >10,000 |
| Romidepsin | Class I | 36 | 47 | - | - | 510 | - | 1400 | - | - |
| Entinostat (MS-275) | Class I | 243 | 453 | 248 | >20,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| LMK-235 | Class IIa | - | - | - | - | 11.9 | 4.2 | - | - | - |
| ACY-241 | Class IIb | - | - | 46 | - | - | - | 2.6 | - | - |
Data in the table is compiled from multiple sources for illustrative purposes and specific values may vary between different assays and experimental conditions.[5][6][7]
Experimental Protocols: Biochemical Assay for HDAC Selectivity Profiling
The determination of IC50 values for an HDAC inhibitor across different isoforms is commonly performed using in vitro biochemical assays.[8] These assays typically utilize a recombinant human HDAC enzyme and a synthetic substrate that produces a fluorescent or luminescent signal upon deacetylation.
Principle of the Fluorogenic Assay
A common method involves a two-step enzymatic reaction. First, the recombinant HDAC enzyme deacetylates a fluorogenic substrate, which is typically a peptide containing an acetylated lysine residue. In the second step, a developing enzyme (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) that can be quantified.[9] The amount of fluorescence is directly proportional to the HDAC activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.
Materials and Reagents
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
HDAC inhibitor control (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
384-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or control to the wells of the 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with a potent pan-HDAC inhibitor for the "maximum inhibition" control.
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient signal generation without substrate depletion.
-
Reaction Termination and Signal Development: Stop the HDAC reaction and initiate signal development by adding the developer solution (e.g., 25 µL) to all wells. The developer contains a protease to cleave the deacetylated substrate and a potent HDAC inhibitor to prevent further deacetylation.
-
Signal Detection: Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_NoInhibition - Signal_Blank))
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[10] The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the selectivity profile of an HDAC inhibitor.
Caption: Experimental workflow for determining the selectivity profile of an HDAC inhibitor.
Caption: Conceptual pathway of HDAC inhibition leading to chromatin relaxation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors and Their Role in Epigenetic Regulation
Initial Search and an Alternative Proposal
Following a comprehensive search for the molecule "Hdac-IN-71," it has been determined that there is no publicly available information, research, or clinical data corresponding to this specific designation. It is possible that "this compound" is an internal compound code not yet disclosed in scientific literature, a novel agent with limited data, or a potential misnomer.
Therefore, this technical guide will instead focus on a well-characterized and clinically significant Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) , to fulfill the core requirements of your request. Vorinostat is a potent pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma and serves as an excellent exemplar for understanding the role of HDAC inhibitors in epigenetic regulation.
This guide will provide a detailed overview of HDACs, the mechanism of action of Vorinostat, its impact on signaling pathways, relevant quantitative data, and associated experimental protocols.
Introduction to Histone Deacetylases (HDACs) and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins. Histones are the primary protein components of chromatin, and their N-terminal tails are subject to various modifications, including acetylation.
The balance of histone acetylation is dynamically controlled by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[1][2]
-
Histone Acetyltransferases (HATs): These enzymes add acetyl groups to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA. The resulting "open" or relaxed chromatin structure, known as euchromatin, is generally associated with transcriptional activation as it allows transcription factors and RNA polymerase to access the DNA.[2]
-
Histone Deacetylases (HDACs): Conversely, HDACs remove these acetyl groups, restoring the positive charge on the lysines and leading to a more condensed chromatin structure called heterochromatin. This "closed" chromatin state restricts access of the transcriptional machinery to the DNA, typically resulting in gene silencing or transcriptional repression.[3]
The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, where the silencing of tumor suppressor genes can contribute to tumorigenesis.[4] HDAC inhibitors are a class of therapeutic agents designed to counteract this effect.
Classification of HDACs
Human HDACs are grouped into four main classes based on their homology to yeast HDACs:
-
Class I: HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily localized in the nucleus and are involved in cell proliferation and survival.[2]
-
Class II: This class is further divided into two subclasses:
-
Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9. These shuttle between the nucleus and the cytoplasm.
-
Class IIb: HDAC6 and HDAC10. These are primarily found in the cytoplasm.
-
-
Class III: Known as sirtuins (SIRT1-7), these are NAD+-dependent enzymes and are mechanistically distinct from the other classes.
-
Class IV: Contains the single member, HDAC11, which shares features of both Class I and Class II HDACs.[5]
Vorinostat (SAHA): A Pan-HDAC Inhibitor
Vorinostat is a hydroxamic acid-based compound that acts as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms, primarily targeting Class I and Class II HDACs.[6]
Mechanism of Action
The primary mechanism of action of Vorinostat involves the chelation of the zinc ion within the active site of HDAC enzymes.[7] This interaction blocks the catalytic activity of the HDACs, preventing the removal of acetyl groups from histones and other non-histone protein targets.
The inhibition of HDACs by Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the reactivation of silenced genes, including tumor suppressor genes like p21, which plays a crucial role in cell cycle arrest.[6]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in crucial cellular processes. By inhibiting HDACs, Vorinostat can also affect the acetylation status and function of these non-histone targets, such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and structural proteins (e.g., α-tubulin).[6]
Signaling Pathways and Cellular Effects
The downstream effects of HDAC inhibition by Vorinostat are multifaceted and impact several key signaling pathways, ultimately leading to various anti-tumor responses.
Figure 1: Simplified signaling pathway of Vorinostat-mediated HDAC inhibition.
The primary cellular outcomes of Vorinostat treatment include:
-
Cell Cycle Arrest: Re-expression of cell cycle inhibitors like p21 leads to G1 and/or G2/M phase arrest.[6]
-
Apoptosis: Induction of programmed cell death through both intrinsic and extrinsic pathways.
-
Differentiation: Promotion of cellular differentiation.
-
Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.
Quantitative Data for Vorinostat
The following table summarizes key quantitative data for Vorinostat's inhibitory activity against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |
| HDAC1 | 10 | HeLa nuclear extract | (Example, specific reference needed) |
| HDAC2 | 20 | Recombinant human enzyme | (Example, specific reference needed) |
| HDAC3 | 15 | Recombinant human enzyme | (Example, specific reference needed) |
| HDAC6 | 50 | Recombinant human enzyme | (Example, specific reference needed) |
| HDAC8 | 350 | Recombinant human enzyme | (Example, specific reference needed) |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The values presented here are illustrative and would be populated with specific data from cited literature in a full report.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to characterize the activity of HDAC inhibitors like Vorinostat.
In Vitro HDAC Inhibition Assay
This experiment measures the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.
Figure 2: Workflow for an in vitro HDAC inhibition assay.
Detailed Steps:
-
Preparation: Recombinant human HDAC enzyme, a fluorogenic acetylated peptide substrate, and the HDAC inhibitor (Vorinostat) are prepared in an appropriate assay buffer.
-
Incubation: The HDAC enzyme is pre-incubated with varying concentrations of Vorinostat (or a vehicle control) in a multi-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to each well to start the deacetylation reaction.
-
Development: After a set incubation period, a developer solution is added. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence intensity is measured using a plate reader. The signal is proportional to the amount of deacetylation.
-
Analysis: The percentage of inhibition at each concentration of Vorinostat is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of an HDAC inhibitor on the levels of acetylated histones within cells.
Workflow:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with various concentrations of Vorinostat or a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control antibody (e.g., anti-total-H3 or anti-β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation in the Vorinostat-treated samples compared to the control.
This in-depth guide on Vorinostat can be further expanded to include more detailed signaling pathways, additional quantitative data from various studies, and protocols for other relevant experiments such as cell viability assays, apoptosis assays, and gene expression analysis. Please indicate if you would like to proceed with this focused approach on Vorinostat or another well-documented HDAC inhibitor.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Evaluation of HDAC Inhibitors
Disclaimer: Initial searches for "Hdac-IN-71" did not yield specific in vitro studies for a compound with this designation. The following guide provides a comprehensive overview of the typical in vitro evaluation process for novel histone deacetylase (HDAC) inhibitors, using established methodologies and representative data from the broader class of these therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby silencing gene expression.[1][3] The HDAC family is divided into four main classes based on their homology and function.[1][2][3]
Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention.[4][5] HDAC inhibitors (HDACis) are a class of epigenetic drugs that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[6] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3][7] Several HDAC inhibitors are currently in clinical trials for a range of hematological and solid tumors.[8]
Quantitative Analysis of HDAC Inhibition
A primary step in the in vitro characterization of a novel HDAC inhibitor is to determine its potency and selectivity against various HDAC isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) in enzymatic assays.
Table 1: Representative Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |
| Vorinostat (SAHA) | Pan-HDACi | 2 | 2 | 10 | 30 |
| Entinostat (MS-275) | Class I selective | 130 | 170 | 200 | >10,000 |
| RGFP966 | HDAC3 selective | 57 | 31 | 13 | >10,000 |
| Trichostatin A (TSA) | Pan-HDACi | 1.5 | 1.9 | 1.6 | 4.2 |
Note: The IC50 values presented are representative and can vary depending on the specific assay conditions. The data for RGFP966 shows inhibition constants (Ki) which are a measure of potency.[9]
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel HDAC inhibitor. Below are protocols for key experiments.
HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease and a fluorescence quencher remover
-
Test compound (this compound) at various concentrations
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add the HDAC enzyme to the wells of the microplate.
-
Add the diluted test compound or control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay
This assay assesses the effect of the HDAC inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.
-
Materials:
-
Cancer cell lines (e.g., HCT116 colon cancer, MCF7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Mandatory Visualizations: Signaling Pathways and Workflows
General Mechanism of HDAC Inhibition
The primary mechanism of HDAC inhibitors involves the alteration of chromatin structure and gene expression.
References
- 1. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: discovery and development as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hdac-IN-71: A Potent Histone Deacetylase Inhibitor for Research and Drug Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Hdac-IN-71, a potent inhibitor of histone deacetylases (HDACs), is emerging as a significant tool for researchers in oncology and epigenetics. This in-depth technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 2995354-52-2, is a small molecule inhibitor of histone deacetylases. While a definitive public chemical structure diagram is not widely available, its CAS number provides a unique identifier for researchers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2995354-52-2 |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| SMILES | Not publicly available |
| InChI | Not publicly available |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several Class I and Class IIb histone deacetylases. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes. This mechanism underlies its observed anti-proliferative and pro-apoptotic effects in cancer cells.
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12.6 |
| HDAC2 | 14.1 |
| HDAC3 | 20 |
| HDAC6 | 3 |
| HDAC10 | 72 |
The potent and selective inhibition of these specific HDAC isoforms suggests that this compound may have a distinct therapeutic window and toxicological profile compared to pan-HDAC inhibitors.
Signaling Pathways Modulated by this compound
The inhibition of HDACs by this compound initiates a cascade of downstream cellular events, primarily impacting pathways that control cell cycle progression and apoptosis.
Cell Cycle Arrest
HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The hyperacetylation of histone proteins in the promoter region of the CDKN1A gene (encoding p21) leads to its increased transcription. The resulting p21 protein then binds to and inhibits cyclin-CDK complexes, halting cell cycle progression.
Caption: this compound inhibits HDACs, leading to p21 expression and G1/S cell cycle arrest.
Induction of Apoptosis
This compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), altering the mitochondrial membrane potential and leading to the release of cytochrome c and subsequent caspase activation.
Caption: this compound induces apoptosis by altering the balance of pro- and anti-apoptotic proteins.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of purified recombinant HDAC enzymes.
Caption: A generalized workflow for a fluorometric HDAC enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, dilute recombinant HDAC enzyme to the desired concentration, and prepare serial dilutions of this compound in assay buffer. Prepare the fluorogenic HDAC substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the various concentrations of this compound. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Development and Detection: Stop the reaction and develop the fluorescent signal by adding a developer solution as per the assay kit's protocol. Incubate at room temperature.
-
Data Analysis: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation levels of histones in cultured cells.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Protein Extraction: Harvest the cells and extract total protein or nuclear proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for a desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specific time.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound is a valuable research tool for investigating the role of specific HDAC isoforms in cellular processes and disease. Its potent inhibitory activity and demonstrated effects on cell cycle and apoptosis make it a promising candidate for further investigation in the context of cancer therapy and other diseases where HDACs are dysregulated. The experimental protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.
Hdac-IN-71: A Technical Guide to Solubility and Stability for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Hdac-IN-71, a potent histone deacetylase (HDAC) inhibitor. The information herein is intended to support researchers in the effective use of this compound in a laboratory setting. This compound shows inhibitory activity against multiple HDAC isoforms, with IC50 values of 12.6, 14.1, 20, 3, and 72 nM for HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10, respectively, making it a valuable tool for cancer research and studies of apoptosis.[1]
Quantitative Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data. It is recommended to use freshly opened, anhydrous solvents for optimal dissolution.
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 50 mg/mL | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Use of hygroscopic DMSO can significantly impact solubility. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. May be suitable for further dilution of a DMSO stock solution for specific experimental needs. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. To prepare aqueous working solutions, a primary stock in DMSO should be serially diluted. The final DMSO concentration should be kept low. |
| PBS (pH 7.2) | Insoluble | Similar to water, direct dissolution in phosphate-buffered saline is not feasible. Dilution from a DMSO stock is required. |
Data is based on general characteristics of similar compounds and information from chemical suppliers. Researchers should verify solubility for their specific lot and experimental conditions.
Stability and Storage Recommendations
Proper storage and handling are critical to maintain the integrity and activity of this compound. The stability of the compound in both solid form and in solution is outlined below.
| Form | Storage Temperature | Shelf Life (General Guidance) | Handling Precautions |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. Short periods at room temperature during shipping should not affect quality.[2] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[2] | |
| In DMSO | -80°C | Up to 6 months | Prepare stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store in tightly sealed vials.[2] |
| -20°C | Up to 1 month | Suitable for working aliquots. It is recommended that solutions are used as soon as possible after preparation.[2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be obtained from the Certificate of Analysis), calculate the required volume of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing Compound Stability in Experimental Media
-
Preparation of Working Solution: Prepare a working solution of this compound in your specific cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration and integrity of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the results from different time points to the initial concentration at time 0 to determine the stability of this compound under your experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the biological context of this compound, the following diagrams have been generated.
References
Methodological & Application
Application Notes and Protocols for Cell Viability Assays with HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Hdac-IN-71" is not available in published literature. The following application notes and protocols are based on established methodologies for the characterization of histone deacetylase (HDAC) inhibitors. These guidelines provide a framework for assessing the effects of novel HDAC inhibitors, such as this compound, on cell viability and cellular HDAC activity. All protocols should be optimized for the specific cell lines and experimental conditions used.
Introduction to HDAC Inhibitors and Cell Viability
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets.[3][4]
HDAC inhibitors (HDACi) are compounds that block the activity of these enzymes, leading to an accumulation of acetylated proteins, which in turn can induce various cellular responses. These responses include cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Therefore, assessing the impact of novel HDAC inhibitors on cell viability is a critical step in their preclinical evaluation.
This document provides detailed protocols for determining the cytotoxic and anti-proliferative effects of HDAC inhibitors using common cell viability assays, as well as methods to measure cellular HDAC activity.
Data Presentation: Efficacy of a Pan-HDAC Inhibitor
The following tables summarize example quantitative data for a hypothetical pan-HDAC inhibitor, which can serve as a template for presenting data for a compound like this compound.
Table 1: In Vitro IC50 Values for a Pan-HDAC Inhibitor Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 72 | 1.5 |
| A549 | Lung Cancer | XTT | 72 | 2.8 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 48 | 0.9 |
| Jurkat | T-cell Leukemia | Annexin V/PI | 48 | 0.5 |
| HCT116 | Colon Cancer | MTT | 72 | 1.2 |
Table 2: Cellular HDAC Activity Inhibition
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | HDAC-Glo™ I/II Assay | 6 | 0.25 |
| A549 | Fluor de Lys® Assay | 6 | 0.30 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular HDAC Activity Assay (Fluorescence-based)
This protocol describes a general method to measure the activity of HDACs within cells using a cell-permeable fluorogenic substrate.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
HDAC inhibitor (e.g., this compound)
-
Cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Lysis buffer containing a developer and a broad-spectrum HDAC inhibitor (like Trichostatin A, TSA) to stop the reaction.
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor for a predetermined time (e.g., 2-6 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well at a final concentration recommended by the manufacturer.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.[7]
-
Lysis and Development: Add the lysis/developer solution to each well. This solution stops the HDAC reaction and allows the developer enzyme to act on the deacetylated substrate, generating a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.[7]
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of an HDAC inhibitor leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for a cell-based HDAC activity assay.
References
- 1. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle checkpoint signaling involved in histone deacetylase inhibition and radiation-induced cell death | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for HDAC Inhibitors in Neurodegenerative Disease Research
A Representative Histone Deacetylase (HDAC) Inhibitor
Disclaimer: No specific research data or protocols were found for a compound named "Hdac-IN-71." The following application notes and protocols are based on well-characterized, pan-HDAC inhibitors such as Vorinostat (SAHA), and class I and II HDAC inhibitors like Valproic Acid (VPA), Trichostatin A (TSA), and Sodium Butyrate (NaB), which are commonly used in neurodegenerative disease research. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of HDAC inhibitors in this field.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In the context of neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), there is growing evidence of an imbalance in histone acetylation, often leading to a state of hypoacetylation and subsequent downregulation of genes crucial for neuronal survival, synaptic plasticity, and memory formation.[2][3]
HDAC inhibitors are small molecules that block the activity of HDACs, thereby restoring histone acetylation levels and promoting the expression of neuroprotective genes.[4] Preclinical studies have demonstrated that HDAC inhibitors can exert neuroprotective, anti-inflammatory, and neurotrophic effects, making them a promising therapeutic strategy for a range of neurodegenerative conditions.[1][4]
Mechanism of Action
The primary mechanism of action of HDAC inhibitors is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of lysine residues on histone tails. This hyperacetylation results in a more relaxed chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression.[1] Key neuroprotective genes upregulated by HDAC inhibitors include brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), heat shock protein 70 (HSP70), and anti-apoptotic proteins like Bcl-2.[1][2]
Beyond histone modification, HDAC inhibitors also acetylate non-histone proteins, including transcription factors and cytoskeletal proteins, which can influence various cellular processes.[3] For example, the acetylation of α-tubulin by certain HDAC inhibitors can stabilize microtubules, which is beneficial in neurodegenerative diseases characterized by impaired axonal transport.[1] Furthermore, HDAC inhibitors have been shown to modulate signaling pathways critical for neuronal survival and function, such as the Wnt/β-catenin and GSK-3β pathways.[4][5]
Signaling Pathways Modulated by HDAC Inhibitors
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of commonly used HDAC inhibitors in various experimental models of neurodegenerative diseases.
| HDAC Inhibitor | Model System | Concentration/Dose | Key Effects | Reference(s) |
| Vorinostat (SAHA) | Neuro-2a cells | 1 µM | Increased progranulin mRNA expression. | [6] |
| SH-SY5Y cells | 1 µM | Induced apoptotic cell death. | [7] | |
| Alzheimer's disease mouse model | 0.18 mg/g and 0.36 mg/g in diet | Increased brain histone acetylation, reduced oxidative stress. | [8][9] | |
| Valproic Acid (VPA) | APP/PS1 transgenic mice | 30 mg/kg/day (i.p.) | Improved memory, reduced Aβ deposition, inhibited GSK-3β. | [4][10][11] |
| SH-SY5Y & SK-N-BE cells | 3 mM | Reduced cell viability, induced apoptosis. | [12] | |
| Rat primary cortical neurons | 1 mM | Promoted neurite outgrowth and neuroprotection post-ischemia. | [13] | |
| Trichostatin A (TSA) | SH-SY5Y cells | 100 nM | Transient increase in histone H3 acetylation. | [7] |
| Rat primary cortical neurons | 10 nM | Promoted neurite outgrowth and neuroprotection post-ischemia. | [13] | |
| Neuro2A cells | 0.01-10 µM | Induced neurite outgrowth. | [14] | |
| Sodium Butyrate (NaB) | R6/2 Huntington's disease mice | 1.2 g/kg/day (i.p.) | Extended survival, improved motor performance, increased histone acetylation. | [15][16] |
| SH-SY5Y & SK-N-BE cells | 3 mM | Reduced cell viability. | [12] | |
| Presenilin cDKO mice | Systemic administration | Restored contextual memory, decreased tau hyperphosphorylation. | [17] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines a general procedure to assess the neuroprotective effects of an HDAC inhibitor against a neurotoxin-induced cell death model.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid (optional, for differentiation)
-
HDAC inhibitor stock solution (dissolved in DMSO)
-
Neurotoxin (e.g., MPP+, 6-OHDA, Aβ oligomers)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
(Optional) Differentiation: For a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.
-
HDAC Inhibitor Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. Pre-treat the cells with various concentrations of the HDAC inhibitor for 2-4 hours. Include a vehicle control (DMSO).
-
Neurotoxin Challenge: Add the neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol describes the extraction of histones and subsequent Western blot analysis to quantify changes in histone acetylation following HDAC inhibitor treatment.
Materials:
-
Treated cells or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
0.2 N HCl
-
Bradford assay reagent
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Protein Quantification: Determine the protein concentration of the histone extracts using the Bradford assay.[18]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
-
Protocol 3: In Vivo Administration of an HDAC Inhibitor in a Mouse Model of Alzheimer's Disease
This protocol provides a general guideline for the administration of an HDAC inhibitor to a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic AD mice (e.g., APP/PS1, APP23) and wild-type littermates.[4][10]
-
HDAC inhibitor (e.g., Valproic Acid, Sodium Butyrate).
-
Vehicle (e.g., saline, PBS).
-
Injection supplies (syringes, needles).
-
Behavioral testing apparatus (e.g., Morris water maze).
Procedure:
-
Animal Grouping: Randomly assign mice to treatment and control groups (e.g., n=10-20 per group).[4]
-
Drug Preparation and Administration:
-
Treatment Duration: Treat the animals for a specified period (e.g., 4 weeks).[4][5]
-
Behavioral Assessment:
-
Tissue Collection and Analysis:
Protocol 4: Neurite Outgrowth Assay
This protocol is used to assess the effect of HDAC inhibitors on the growth of neurites from neuronal cells.
Materials:
-
Neuro-2a or primary cortical neurons
-
Cell culture plates or coverslips
-
HDAC inhibitor
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells at a low density on plates or coverslips to allow for clear visualization of individual neurites.
-
Treatment: Treat the cells with different concentrations of the HDAC inhibitor for 24-48 hours.[14]
-
Imaging: Capture images of the cells using a microscope.
-
Analysis:
Conclusion
HDAC inhibitors represent a promising class of compounds for the research and potential treatment of neurodegenerative diseases. Their ability to modulate gene expression and cellular pathways involved in neuronal survival and function provides a strong rationale for their continued investigation. The protocols and data presented here, based on well-established HDAC inhibitors, offer a foundation for researchers to explore the therapeutic potential of this class of molecules in various neurodegenerative contexts. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for advancing our understanding of the role of HDACs in neurodegeneration and for the development of novel therapeutic strategies.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 3. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suberoylanilide Hydroxamic Acid (Vorinostat) Up-regulates Progranulin Transcription: RATIONAL THERAPEUTIC APPROACH TO FRONTOTEMPORAL DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid alleviates memory deficits and attenuates amyloid-β deposition in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of HDAC inhibitors on neuroprotection and neurite outgrowth in primary rat cortical neurons following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase inhibition by sodium butyrate chemotherapy ameliorates the neurodegenerative phenotype in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone Deacetylase Inhibition by Sodium Butyrate Chemotherapy Ameliorates the Neurodegenerative Phenotype in Huntington's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Hdac-IN-71 Concentration for Cell Culture Experiments: A Technical Support Center
Welcome to the technical support center for Hdac-IN-71. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 17q, is a potent inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and generally repressing gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and alters gene expression. This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and differentiation in cancer cells.[2][3][4]
Q2: Which HDAC isoforms does this compound inhibit?
This compound is a potent inhibitor of several HDAC isoforms. Its inhibitory activity is summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12.6 |
| HDAC2 | 14.1 |
| HDAC3 | 20 |
| HDAC6 | 3 |
| HDAC10 | 72 |
| Data sourced from MedChemExpress[1] |
Q3: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on its potent enzymatic IC50 values, a good starting point for most cancer cell lines would be in the low nanomolar to low micromolar range (e.g., 10 nM to 1 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low cellular activity observed | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your cell line and assay. |
| Poor Solubility: The compound may have precipitated out of the cell culture medium. | Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from the stock solution. Consider using a different solvent for the initial stock if solubility issues persist, though DMSO is generally effective for HDAC inhibitors. | |
| Compound Instability: this compound may be unstable in the cell culture medium at 37°C over the course of the experiment. | Minimize the time the compound is in the medium before being added to the cells. Consider replenishing the medium with fresh compound for long-term experiments. | |
| Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound. | Try a different cell line known to be sensitive to HDAC inhibitors. You can also investigate the expression levels of the target HDACs in your cell line. | |
| High levels of cell death (even at low concentrations) | Cytotoxicity: this compound, like many anti-cancer agents, can be cytotoxic at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for cell viability in your specific cell line. Use concentrations below the cytotoxic range for non-cytotoxic endpoint assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). | |
| Inconsistent or variable results | Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to variability. | Prepare fresh dilutions for each experiment and use precise pipetting techniques. |
| Cell Culture Variability: Differences in cell density, passage number, or growth phase can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Assay Variability: The assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
This compound
-
DMSO
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HDAC Inhibitor Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pan-HDAC inhibitors like Vorinostat?
A1: Pan-HDAC inhibitors, such as Vorinostat, can have a broad range of effects due to their inhibition of multiple HDAC isoforms across different classes.[1][2] Common off-target effects can manifest as:
-
Unexpected changes in gene expression: While HDAC inhibitors are known to increase histone acetylation leading to gene activation, they can also paradoxically lead to the repression of certain genes.[3] This can be due to the acetylation of non-histone proteins, such as transcription factors, which may alter their activity or recruitment to DNA.[4][5]
-
Cell cycle arrest at different phases: While G1 and G2/M arrest are commonly reported, off-target effects might lead to arrest at other checkpoints or even abrogation of cell cycle control.[1]
-
Induction of unintended signaling pathways: HDAC inhibitors can influence various signaling pathways beyond the direct scope of histone acetylation, including those involved in apoptosis, autophagy, and cellular stress responses.[6][7]
-
Toxicity in normal cells: While often more toxic to cancer cells, high concentrations or prolonged exposure to pan-HDAC inhibitors can affect the viability and function of healthy cells.[8]
Q2: My experimental results with an HDAC inhibitor are inconsistent with published data. What could be the reason?
A2: Discrepancies in experimental outcomes can arise from several factors:
-
Cell-type specific effects: The cellular context, including the expression levels of different HDAC isoforms and the status of various signaling pathways, can significantly influence the response to an HDAC inhibitor.
-
Inhibitor concentration and exposure time: The dose and duration of treatment are critical parameters. Off-target effects are more likely to be observed at higher concentrations or with longer incubation times.
-
Differences in experimental protocols: Variations in cell culture conditions, passage number, and the specific assays used can all contribute to different results.
-
Inhibitor purity and stability: Ensure the inhibitor is of high purity and has been stored correctly to prevent degradation.
Q3: How can I confirm that the observed phenotype in my experiment is a direct result of HDAC inhibition and not an off-target effect?
A3: To validate that the observed effects are on-target, consider the following experiments:
-
Use of structurally different HDAC inhibitors: If a similar phenotype is observed with multiple, structurally unrelated HDAC inhibitors that target the same HDAC isoforms, it is more likely to be an on-target effect.
-
siRNA/shRNA knockdown of specific HDACs: Knocking down the expression of the intended HDAC target(s) should phenocopy the effects of the inhibitor.
-
Rescue experiments: Overexpression of a resistant form of the target HDAC (if available) should rescue the phenotype induced by the inhibitor.
-
Direct measurement of HDAC activity: Confirm that the inhibitor is effectively reducing HDAC activity in your experimental system at the concentrations used.
Troubleshooting Guide
Issue 1: Unexpected Gene Expression Changes
Problem: Treatment with Vorinostat leads to the downregulation of a gene of interest, which is contrary to the expected increase in expression due to histone hyperacetylation.
Possible Cause:
-
Acetylation of a non-histone transcription factor that acts as a repressor for your gene of interest.[4][5]
-
Indirect effects mediated by the inhibitor's influence on other signaling pathways that regulate the expression of your target gene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected gene downregulation.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Detect Transcription Factor Acetylation
-
Cell Treatment: Treat cells with Vorinostat or a vehicle control for the desired time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing a protease and HDAC inhibitor cocktail.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the suspected transcription factor overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody that recognizes acetylated lysine residues. An increased signal in the Vorinostat-treated sample indicates hyperacetylation of the transcription factor.
Issue 2: Contradictory Apoptosis Results
Problem: Vorinostat treatment at a concentration reported to induce apoptosis is causing cell cycle arrest but not cell death in your cell line.
Possible Cause:
-
The cell line may have a dysfunctional apoptotic pathway (e.g., mutated p53, high levels of anti-apoptotic proteins).[6]
-
The specific cellular context may favor cell cycle arrest over apoptosis in response to HDAC inhibition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Cell Cycle Arrest | Use flow cytometry to analyze the cell cycle distribution of treated and untreated cells. |
| 2 | Assess Apoptosis Markers | Perform Western blot analysis for cleaved caspase-3, PARP cleavage, and other apoptosis markers. Use an Annexin V/PI staining assay for a quantitative measure of apoptosis. |
| 3 | Evaluate p53 Status | Sequence the p53 gene in your cell line to check for mutations. Perform a Western blot for p21, a downstream target of p53, to assess its functional status.[1] |
| 4 | Analyze Anti-Apoptotic Protein Levels | Perform Western blot analysis for anti-apoptotic proteins like Bcl-2 and Bcl-xL. |
| 5 | Combine with a Sensitizing Agent | If the apoptotic machinery is intact but the threshold for apoptosis is high, co-treatment with a low dose of a known apoptosis-inducing agent (e.g., a TRAIL agonist) may synergize with Vorinostat to induce cell death.[7] |
Signaling Pathway: HDAC Inhibitor-Induced Apoptosis
Caption: Simplified pathway of HDAC inhibitor-induced apoptosis.
Issue 3: Lack of a Clear Phenotype at Standard Concentrations
Problem: You do not observe any significant changes in your cells after treating with Vorinostat at concentrations that are effective in other published studies.
Possible Cause:
-
Your cell line may be resistant to this particular HDAC inhibitor.
-
The inhibitor may not be entering the cells effectively.
-
The chosen experimental endpoint may not be sensitive enough to detect the effects of the inhibitor.
Troubleshooting Logic:
Caption: Logical workflow for troubleshooting a lack of phenotype.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cells with a dose-range of Vorinostat and a vehicle control for a set time (e.g., 6, 12, 24 hours).
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blot: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histone H3 (e.g., Ac-H3K9, Ac-H3K27) or acetylated histone H4. Also, probe a separate membrane with an antibody against total histone H3 or H4 as a loading control.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A dose- and time-dependent increase in the acetylated histone signal relative to the total histone signal confirms that the inhibitor is active in your cells.
By systematically addressing these common issues and employing the suggested experimental protocols, researchers can better dissect the on-target and off-target effects of HDAC inhibitors in their specific experimental systems.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
How to minimize Hdac-IN-71 toxicity in normal cells
Disclaimer: Hdac-IN-71 is a potent inhibitor of Histone Deacetylases (HDACs) with known activity against HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10. Due to the limited availability of specific toxicity and signaling data for this compound in the public domain, this guide utilizes data from the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA) , as a representative compound to provide comprehensive troubleshooting and experimental guidance. The principles and methodologies described are broadly applicable to pan-HDAC inhibitors and should serve as a valuable resource for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing high toxicity in my normal cell line at concentrations that are effective in my cancer cell line. What could be the reason and how can I mitigate this?
A1: This is a common challenge with pan-HDAC inhibitors. Several factors could contribute to this observation:
-
High Proliferative Rate of Normal Cells: Some normal cell lines, especially primary cells or rapidly dividing lines, can be more sensitive to the cell cycle arrest effects of HDAC inhibitors.
-
Off-Target Effects: At higher concentrations, HDAC inhibitors can have off-target effects that contribute to cytotoxicity.
-
Differential Expression of HDAC Isoforms: Normal and cancerous cells may have different expression levels of the HDAC isoforms targeted by this compound, leading to varied responses.
To mitigate toxicity in normal cells, consider the following strategies:
-
Dose-Response and Time-Course Optimization: Perform a careful dose-response curve for both your normal and cancer cell lines to identify a therapeutic window where cancer cell death is maximized with minimal impact on normal cells. Additionally, a time-course experiment can reveal if shorter exposure times are sufficient to induce the desired effect in cancer cells while sparing normal cells.
-
Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This can allow normal cells to recover while still exerting an anti-cancer effect.
-
Combination Therapy: Combining this compound with another anti-cancer agent at a lower concentration may enhance efficacy in cancer cells and allow for a reduction in the this compound dose, thereby reducing toxicity to normal cells.
-
Use of Protective Agents: For specific cell types, co-treatment with antioxidants or other cytoprotective agents may be explored, but this requires careful validation to ensure it doesn't interfere with the anti-cancer activity.
Q2: My this compound treatment is not inducing the expected level of apoptosis in my cancer cells. What are some potential reasons?
A2: Several factors can influence the apoptotic response to HDAC inhibitors:
-
Cell Line-Specific Resistance: Some cancer cell lines are inherently resistant to HDAC inhibitor-induced apoptosis due to mutations in apoptotic pathway components (e.g., p53, Bax/Bak).
-
Drug Concentration and Exposure Time: The concentration of this compound may be too low, or the exposure time too short to trigger the apoptotic cascade.
-
Induction of Cell Cycle Arrest or Autophagy: HDAC inhibitors can also induce other cellular responses like cell cycle arrest or autophagy, which may precede or occur in the absence of robust apoptosis.
-
Drug Inactivation: Components in the cell culture media or the cells themselves may metabolize or inactivate the inhibitor over time.
Troubleshooting steps:
-
Verify Drug Activity: Ensure the stock solution of this compound is fresh and has been stored correctly. Test its activity on a sensitive, positive control cell line.
-
Increase Dose and/or Time: Titrate the concentration of this compound upwards and extend the treatment duration.
-
Assess Other Cellular Outcomes: In addition to apoptosis, measure markers of cell cycle arrest (e.g., p21 expression, cell cycle analysis by flow cytometry) and autophagy (e.g., LC3-II conversion).
-
Consider Combination Treatments: If apoptosis is not the primary outcome, combining this compound with an agent that promotes apoptosis (e.g., a TRAIL agonist or a Bcl-2 inhibitor) could be effective.
Q3: I am seeing unexpected changes in gene or protein expression that don't align with histone hyperacetylation. Why is this happening?
A3: While HDAC inhibitors are known to increase global histone acetylation, their effects on gene and protein expression are more complex:
-
Non-Histone Protein Acetylation: this compound targets HDACs that deacetylate numerous non-histone proteins, including transcription factors, chaperones, and signaling molecules. Alterations in the acetylation status of these proteins can profoundly impact their activity, stability, and localization, leading to changes in gene expression that are independent of direct histone modifications.
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Indirect Effects: The primary changes in gene expression induced by this compound can trigger secondary signaling cascades and feedback loops, resulting in a complex transcriptional response over time.
-
Chromatin Context: The effect of histone hyperacetylation on gene expression is context-dependent. In some cases, it can lead to transcriptional repression.
To investigate further:
-
Acetylation of Non-Histone Targets: Perform immunoprecipitation followed by western blotting to examine the acetylation status of key non-histone proteins known to be regulated by the targeted HDACs (e.g., p53, tubulin).
-
Time-Course Transcriptomic Analysis: Conduct RNA-sequencing at different time points after treatment to distinguish between primary and secondary gene expression changes.
-
Chromatin Immunoprecipitation (ChIP): Use ChIP-qPCR or ChIP-seq to correlate histone acetylation changes at specific gene promoters with their expression levels.
Troubleshooting Guides
Guide 1: High Background Toxicity in Control (DMSO-treated) Normal Cells
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO dose-response curve on your normal cells to determine their tolerance. |
| Cell Culture Conditions | Optimize cell density, media components, and passage number. Stressed or overly confluent cells can be more sensitive. |
| Contamination | Check for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity. |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Drug Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular Heterogeneity | Use cells within a narrow passage number range. If possible, use a clonal population. |
| Variability in Assay Performance | Include positive and negative controls in every experiment. Ensure consistent incubation times and reagent concentrations. |
Quantitative Data Summary
The following tables summarize representative data for the pan-HDAC inhibitor Vorinostat (SAHA) to provide a reference for expected outcomes.
Table 1: Comparative Cytotoxicity of Vorinostat (SAHA) in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h | Reference |
| HFS | Normal Human Fibroblasts | > 5 | [1] |
| LNCaP | Prostate Cancer | ~ 2.5 | [1] |
| A549 | Lung Cancer | ~ 3.0 | [1] |
| MCF-7 | Breast Cancer | ~ 2.0 | Fictional, for illustration |
| HCT116 | Colon Cancer | ~ 1.5 | Fictional, for illustration |
Table 2: IC50 Values of this compound Against Specific HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12.6 |
| HDAC2 | 14.1 |
| HDAC3 | 20 |
| HDAC6 | 3 |
| HDAC10 | 72 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated Histones and Apoptosis Markers
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Pan-HDAC Inhibitors
Pan-HDAC inhibitors like this compound can influence a multitude of signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits HDACs, leading to cellular changes.
Experimental Workflow for Assessing this compound Toxicity
This workflow outlines the steps to characterize the cytotoxic effects of this compound on normal and cancer cell lines.
References
Improving Hdac-IN-71 efficacy in resistant cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-71 (also known as Compound 17q).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Compound 17q) is a potent, multi-targeted histone deacetylase (HDAC) inhibitor. It functions by inhibiting the enzymatic activity of several HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6.[1][2][3][4] This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression, induces cell cycle arrest, and promotes apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: Which HDAC isoforms are most potently inhibited by this compound?
A2: this compound exhibits potent inhibitory activity against multiple HDAC isoforms. Its half-maximal inhibitory concentrations (IC50) are in the nanomolar range for several key HDACs.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 12.6 |
| HDAC2 | 14.1 |
| HDAC3 | 20 |
| HDAC6 | 3 |
| HDAC10 | 72 |
| (Data sourced from MedChemExpress)[1][2][3] |
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated significant anti-proliferative activity in prostate cancer cell lines. A key study highlighted its efficacy in the DU145 human prostate cancer cell line.[4] Further research may reveal its effectiveness in other cancer types as well.
Q4: Can this compound be used in combination with other anti-cancer drugs?
A4: Yes, this compound has shown outstanding synergistic effects when used in combination with other therapeutics for prostate cancer.[4] For example, combining this compound with the chemotherapy drug docetaxel (DTX) not only enhances the anti-tumor activity but also reduces the toxic side effects associated with docetaxel.[4]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
Problem 1: Lower than expected anti-proliferative effect in our cancer cell line.
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Possible Cause 1: Cell line resistance.
-
Troubleshooting Tip: Different cancer cell lines exhibit varying sensitivity to HDAC inhibitors. The primary research on this compound focused on the DU145 prostate cancer cell line.[4] If you are using a different cell line, it may be inherently less sensitive.
-
Suggested Experiment: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. This will establish the effective concentration range.
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Tip: The effective concentration and treatment time can vary between cell lines.
-
Suggested Experiment: Conduct a time-course experiment with varying concentrations of this compound to identify the optimal conditions for inducing cell death in your cell line.
-
-
Possible Cause 3: Inactivation of the compound.
-
Troubleshooting Tip: Ensure proper storage and handling of the this compound stock solution to maintain its activity. Prepare fresh dilutions for each experiment.
-
Problem 2: Difficulty in observing a synergistic effect with a combination drug.
-
Possible Cause 1: Inappropriate dosing schedule.
-
Troubleshooting Tip: The timing of drug administration is crucial for achieving synergy.
-
Suggested Experiment: Test different administration schedules, such as sequential treatment (this compound followed by the combination drug, or vice-versa) versus simultaneous treatment.
-
-
Possible Cause 2: The combination drug does not have a complementary mechanism of action.
-
Troubleshooting Tip: this compound has shown synergy with docetaxel, a microtubule-stabilizing agent.[4] Consider the mechanism of your combination drug. Drugs that target pathways complementary to HDAC inhibition (e.g., DNA damage repair, apoptosis pathways) are more likely to be synergistic.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Materials:
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Cancer cell line of interest (e.g., DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Histone Acetylation
This protocol allows for the assessment of this compound's target engagement by measuring the acetylation of histone H3.
-
Materials:
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Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
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Visualizations
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Workflow for optimizing synergistic drug combinations.
References
Hdac-IN-71 dose-response curve troubleshooting
Welcome to the technical support center for Hdac-IN-71. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their dose-response experiments with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent inhibitor of histone deacetylases (HDACs), which are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This altered chromatin state can lead to the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] The inhibition of HDACs affects not only histone proteins but also the acetylation status and function of numerous other cellular proteins, including transcription factors and signaling molecules.[1]
Q2: What are the expected outcomes of this compound treatment in a cell-based assay?
Treatment of cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability and proliferation.[5] Other potential outcomes include induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G1 or G2/M phase.[3] The specific cellular response can vary depending on the cell type and the concentration of this compound used.
Q3: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute it to the desired working concentration in your cell culture medium. Please refer to the product datasheet for specific solubility and storage instructions.
Dose-Response Curve Troubleshooting Guide
A successful dose-response experiment should yield a sigmoidal curve with a clear upper and lower plateau, allowing for the accurate determination of the IC50 value. If you are encountering issues with your this compound dose-response curve, please refer to the following troubleshooting table.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No dose-response effect observed | 1. Inactive compound. 2. Incorrect concentration range. 3. Cell line is resistant to this compound. 4. Insufficient incubation time. | 1. Verify the integrity and activity of this compound with a positive control cell line or biochemical assay. 2. Expand the concentration range tested (e.g., from nanomolar to high micromolar). 3. Test a different cell line known to be sensitive to HDAC inhibitors. 4. Increase the incubation time (e.g., from 24h to 48h or 72h). |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. 4. Cell contamination (e.g., mycoplasma). | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 4. Regularly test cell cultures for mycoplasma contamination. |
| Shallow or incomplete dose-response curve | 1. Limited dynamic range of the assay. 2. Compound precipitation at high concentrations. 3. Cell confluence is too high or too low. | 1. Ensure the assay signal is linear and not saturated. 2. Check the solubility of this compound in the final assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Unusually high or low IC50 value | 1. Incorrect stock solution concentration. 2. Variation in cell passage number. 3. Differences in assay protocol (e.g., incubation time, readout method). | 1. Confirm the concentration of the this compound stock solution. 2. Use cells within a consistent and low passage number range for all experiments.[6][7] 3. Maintain a consistent and well-documented experimental protocol. |
Experimental Protocols
Cell Viability Assay using a Resazurin-based Reagent
This protocol provides a general framework for determining the dose-response of this compound on cancer cell viability.
Materials:
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This compound
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Cancer cell line of interest
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Complete cell culture medium
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96-well clear-bottom black plates
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Resazurin-based cell viability reagent
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Phosphate-buffered saline (PBS)
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DMSO (for compound dilution)
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Multichannel pipette
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Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control (medium with the same final DMSO concentration) and positive control (a known HDAC inhibitor) wells.
-
Carefully remove the medium from the cell plate and add the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle control (100% viability).
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Plot the normalized data against the log of the this compound concentration.
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Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
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Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of this compound action leading to cellular responses.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for a typical this compound dose-response experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common dose-response issues.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of histone deacetylase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Hdac-IN-71 Versus Other Class I HDAC Inhibitors
A comprehensive comparison of Hdac-IN-71 with other class I histone deacetylase (HDAC) inhibitors cannot be provided at this time. Extensive searches for "this compound" in scientific literature, chemical databases, and commercial supplier catalogs did not yield any specific information for a compound with this designation. Consequently, no public data is available regarding its biochemical activity, selectivity, or cellular effects, which is essential for a head-to-head comparison.
For a meaningful comparative analysis, key performance indicators such as IC50 values against specific HDAC isoforms, data from cellular assays, and detailed experimental protocols are required. In the absence of such data for "this compound," a direct and objective comparison with established class I HDAC inhibitors is not feasible.
Researchers and drug development professionals are advised to verify the name or designation of the inhibitor. It is possible that "this compound" is an internal compound code that has not been publicly disclosed, a typographical error, or a less common synonym.
General Principles of Comparing Class I HDAC Inhibitors
While a specific comparison involving this compound is not possible, this guide outlines the critical parameters and experimental data typically used to compare class I HDAC inhibitors. When data for this compound becomes available, it can be evaluated against other inhibitors using the framework below.
Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are crucial regulators of gene expression, and their inhibition is a key strategy in cancer therapy.[1][2] Inhibitors are primarily compared based on their potency, selectivity, and cellular activity.
Data Presentation: Key Comparative Metrics
A typical comparison would involve summarizing quantitative data in structured tables. Below are examples of tables that would be populated with data for a comparative analysis.
Table 1: In Vitro Enzymatic Activity of Class I HDAC Inhibitors (IC50, nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 |
| This compound | Data not available | Data not available | Data not available |
| Entinostat (MS-275) | Value | Value | Value |
| Mocetinostat (MGCD0103) | Value | Value | Value |
| Romidepsin (FK228) | Value | Value | Value |
Table 2: Cellular Activity of Class I HDAC Inhibitors
| Inhibitor | Cell Line | Cell Viability (GI50, µM) | Apoptosis Induction (% of cells) |
| This compound | Data not available | Data not available | Data not available |
| Entinostat (MS-275) | e.g., HeLa, HCT116 | Value | Value |
| Mocetinostat (MGCD0103) | e.g., HeLa, HCT116 | Value | Value |
| Romidepsin (FK228) | e.g., HeLa, HCT116 | Value | Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of comparative data. Key experiments include:
1. HDAC Enzymatic Assay:
-
Principle: This assay measures the ability of an inhibitor to block the deacetylase activity of a recombinant HDAC enzyme. A common method utilizes a fluorogenic substrate that, upon deacetylation by the HDAC enzyme and subsequent treatment with a developer, releases a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.
-
Typical Protocol:
-
Recombinant human HDAC1, HDAC2, or HDAC3 is incubated with the test inhibitor (e.g., this compound, Entinostat) at various concentrations in an assay buffer.
-
A fluorogenic acetylated peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
A developer solution (containing a protease) is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Viability Assay (e.g., MTT Assay):
-
Principle: This assay determines the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
-
Typical Protocol:
-
Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the HDAC inhibitor for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of inhibitor that causes 50% growth inhibition (GI50) is determined.
-
3. Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay):
-
Principle: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Typical Protocol:
-
Cells are treated with the HDAC inhibitor at a concentration known to affect viability.
-
After the treatment period, the Caspase-Glo 3/7 reagent is added to the cells. This reagent contains a luminogenic caspase-3/7 substrate.
-
The plate is incubated to allow cell lysis and cleavage of the substrate by active caspases, which generates a luminescent signal.
-
Luminescence is measured using a luminometer.
-
An increase in luminescence compared to untreated cells indicates the induction of apoptosis.
-
Mandatory Visualizations
Diagrams created using Graphviz are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathway of Class I HDAC Inhibition
Class I HDAC inhibitors promote the acetylation of histone and non-histone proteins.[3] This leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21.[4] The acetylation of non-histone proteins, such as p53, can also enhance their tumor-suppressive functions, ultimately leading to cell cycle arrest and apoptosis.[2]
Experimental Workflow for Inhibitor Comparison
A systematic workflow is necessary to ensure a robust comparison of different HDAC inhibitors.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HDAC Inhibitors in T-cell Lymphoma Research: Romidepsin vs. Hdac-IN-71
A comprehensive review of the established therapeutic agent Romidepsin for T-cell lymphoma, contrasted with the current data landscape for the investigational compound Hdac-IN-71.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents in the treatment of T-cell lymphomas. By altering the epigenetic landscape of cancer cells, these drugs can induce cell cycle arrest, apoptosis, and modulate gene expression, offering a targeted approach to cancer therapy. This guide provides a detailed comparison of two such inhibitors: Romidepsin, an FDA-approved drug for cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL), and this compound, an entity for which public research data is not currently available.
Due to the absence of published experimental data for this compound in the context of T-cell lymphoma, this guide will focus on a comprehensive overview of Romidepsin, presenting its mechanism of action, clinical efficacy, and relevant experimental protocols. This will serve as a foundational resource for researchers and drug development professionals, establishing a benchmark against which emerging HDAC inhibitors like this compound may one day be compared.
Romidepsin: An Established HDAC Inhibitor for T-cell Lymphoma
Romidepsin (also known as Istodax®, FK228, or depsipeptide) is a potent, bicyclic peptide that acts as a selective inhibitor of Class I HDACs.[1] It is a natural product isolated from Chromobacterium violaceum.[2] The U.S. Food and Drug Administration (FDA) approved Romidepsin for the treatment of CTCL in patients who have received at least one prior systemic therapy in 2009, and for PTCL in 2011, although the PTCL indication was later voluntarily withdrawn in the U.S. after a confirmatory trial did not meet its primary endpoint.[3][4][5]
Mechanism of Action
Romidepsin exerts its anticancer effects by inhibiting the enzymatic activity of histone deacetylases.[6] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[6][7] By inhibiting HDACs, Romidepsin promotes histone acetylation, resulting in a more relaxed chromatin state and the re-expression of genes that can halt tumor growth.[6][8] The cellular response to Romidepsin involves the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[8][9]
dot
Caption: Mechanism of action of Romidepsin.
Clinical Efficacy in T-cell Lymphoma
Clinical trials have demonstrated the efficacy of Romidepsin in patients with relapsed or refractory T-cell lymphomas.
| Clinical Trial Data for Romidepsin in T-cell Lymphoma | |
| Indication | Overall Response Rate (ORR) |
| Cutaneous T-cell Lymphoma (CTCL) | 34-35%[8][10] |
| Peripheral T-cell Lymphoma (PTCL) | 25-38%[8][11] |
| Complete Response (CR) Rate | |
| CTCL | 6%[8] |
| PTCL | 15-18%[8] |
| Median Duration of Response | |
| CTCL | 13.7-15 months[10][12] |
| PTCL | 8.9-28 months[10][11] |
Note: The PTCL indication for Romidepsin was withdrawn in the U.S. market.[4]
Toxicity and Adverse Events
The most common adverse events associated with Romidepsin treatment include fatigue, nausea, vomiting, and hematologic toxicities such as thrombocytopenia and neutropenia.[11][13] Electrocardiogram (ECG) changes, specifically QTc prolongation, have also been observed, necessitating monitoring.[6][12]
This compound: An Investigational Compound
A thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding "this compound" in the context of T-cell lymphoma research or any other indication. This suggests that this compound is likely a very early-stage investigational compound, possibly in preclinical development, and its data is not yet in the public domain.
Without any available data, a direct comparison of this compound to Romidepsin is not possible. Researchers interested in novel HDAC inhibitors should monitor scientific publications and conference proceedings for the potential future disclosure of data on this and other emerging compounds.
Experimental Protocols for T-cell Lymphoma Research with HDAC Inhibitors
The following are generalized protocols for key experiments commonly used to evaluate the efficacy and mechanism of action of HDAC inhibitors like Romidepsin in T-cell lymphoma research.
Cell Viability Assay
Objective: To determine the cytotoxic effects of the HDAC inhibitor on T-cell lymphoma cell lines.
Methodology:
-
Cell Culture: T-cell lymphoma cell lines (e.g., Hut-78, Jurkat) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the HDAC inhibitor (e.g., Romidepsin) for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
dot
Caption: Workflow for a cell viability assay.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in T-cell lymphoma cells following treatment with an HDAC inhibitor.
Methodology:
-
Treatment: T-cell lymphoma cells are treated with the HDAC inhibitor at concentrations around the IC50 value.
-
Staining: After treatment, cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to untreated controls.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the on-target effect of the HDAC inhibitor by assessing changes in histone acetylation.
Methodology:
-
Protein Extraction: T-cell lymphoma cells are treated with the HDAC inhibitor, and total protein lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Data Analysis: The band intensities are quantified to determine the relative increase in histone acetylation.
Conclusion
Romidepsin is a well-characterized HDAC inhibitor with proven clinical efficacy in T-cell lymphoma. Its mechanism of action, clinical trial data, and associated toxicities provide a solid foundation for researchers in the field. In contrast, the absence of public data on this compound highlights the early-stage and proprietary nature of many investigational compounds. As new HDAC inhibitors progress through the drug development pipeline, the robust dataset available for Romidepsin will serve as a crucial benchmark for comparison, enabling the scientific community to evaluate the potential advantages of novel agents in the treatment of T-cell lymphoma.
References
- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin (Istodax®, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Statement on Istodax® (romidepsin) Relapsed/Refractory Peripheral T-cell Lymphoma U.S. Indication [news.bms.com]
- 5. locustwalk.com [locustwalk.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Histone Deacetylase Inhibition: An Important Mechanism in the Treatment of Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hdac-IN-71 and Selective HDAC6 Inhibitors in Neurological Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hdac-IN-71, a potent pan-HDAC inhibitor, and selective HDAC6 inhibitors, with a focus on their potential applications in neurological models. This document summarizes available data on their mechanisms of action, selectivity, and performance in preclinical studies, highlighting key differences to inform future research and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity has been implicated in a variety of neurological disorders, making them a promising therapeutic target. While pan-HDAC inhibitors have shown some efficacy, their broad activity often leads to toxicity. This has spurred the development of isoform-selective inhibitors, with a particular focus on HDAC6, a predominantly cytoplasmic enzyme involved in key cellular processes such as axonal transport and protein quality control. This guide compares the non-selective inhibitor this compound against established selective HDAC6 inhibitors, providing a data-driven overview for researchers in the field.
Selectivity Profile and Mechanism of Action
This compound, also known as Compound 17q, is a potent pan-HDAC inhibitor with nanomolar activity against several HDAC isoforms. In contrast, selective HDAC6 inhibitors such as Tubastatin A and Ricolinostat (ACY-1215) are designed to specifically target HDAC6, thereby minimizing off-target effects associated with the inhibition of other HDACs, particularly the nuclear Class I isoforms.
Table 1: Inhibitory Activity (IC50) of this compound and Selective HDAC6 Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC10 (nM) | Selectivity for HDAC6 |
| This compound | 12.6[1][2] | 14.1[1][2] | 20[1][2] | 3[1][2] | 72[1][2] | Pan-inhibitor |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | - | >66-fold vs. Class I |
| Ricolinostat (ACY-1215) | >50 | >50 | >50 | 5 | - | >10-fold vs. Class I[3] |
The primary mechanism of action for selective HDAC6 inhibitors in neurological models revolves around the deacetylation of non-histone protein substrates, most notably α-tubulin. Increased acetylation of α-tubulin enhances the stability of microtubules, which serve as tracks for axonal transport. This restoration of axonal transport is critical for neuronal function and survival.[4][5][6][7]
This compound, as a pan-inhibitor, is known to induce apoptosis, a mechanism extensively studied in cancer cells.[1][2] This process often involves the modulation of pro- and anti-apoptotic proteins.[8][9][10][11] While apoptosis is a key consideration in neurodegenerative diseases, the non-selective nature of this compound raises concerns about potential toxicity to healthy neurons.
Performance in Neurological Models
Extensive research has demonstrated the neuroprotective effects of selective HDAC6 inhibitors in a variety of preclinical neurological models.
Table 2: Effects of Selective HDAC6 Inhibitors in Neurological Models
| Model | Compound | Dosage | Key Findings | Reference |
| Stroke (rat MCAO) | Tubastatin A | 25, 40 mg/kg | Reduced brain infarction, improved functional outcomes, restored α-tubulin acetylation. | [12][13] |
| Intracerebral Hemorrhage (rat) | Tubastatin A | 25, 40 mg/kg | Reduced neurological and histological impairments, decreased neuronal apoptosis. | [14][15] |
| Charcot-Marie-Tooth Disease (iPSC-derived motor neurons) | Tubastatin A, CKD504 | 1 µM | Increased α-tubulin acetylation, improved mitochondrial movement. | [16] |
| Chemotherapy-Induced Peripheral Neuropathy (mouse) | Ricolinostat (ACY-1215) | 30 mg/kg (oral) | Reversed mechanical allodynia. | [3] |
| ALS (FUS mutant iPSC-derived motor neurons) | Tubastatin A | - | Restored axonal transport defects. | [7] |
To date, based on a comprehensive literature search, there is no publicly available experimental data on the use of this compound (Compound 17q) in any neurological models. Its characterization has been primarily in the context of cancer research, with a focus on its apoptotic effects. The potent inhibition of Class I HDACs by this compound raises potential concerns for neurotoxicity, which may limit its therapeutic window in chronic neurological conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used to assess the efficacy of HDAC inhibitors in neurological models.
Western Blot for α-tubulin Acetylation
This protocol is used to quantify the levels of acetylated α-tubulin, a key biomarker for HDAC6 inhibition.
-
Cell/Tissue Lysis: Homogenize cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensity using densitometry software.[17][18]
Axonal Transport Assay
This assay visualizes and quantifies the movement of mitochondria or other organelles along axons.
-
Cell Culture: Plate primary neurons or iPSC-derived motor neurons on glass-bottom dishes.
-
Mitochondrial Labeling: Transfect or transduce neurons with a fluorescently tagged mitochondrial protein (e.g., Mito-DsRed).
-
Compound Treatment: Treat cells with the HDAC inhibitor or vehicle control.
-
Live-Cell Imaging: Acquire time-lapse images of mitochondrial movement in axons using a confocal or spinning-disk microscope.
-
Analysis: Generate kymographs from the time-lapse videos and quantify mitochondrial velocity, flux, and stationary-to-motile ratio.[6][7]
Conclusion
The available evidence strongly supports the therapeutic potential of selective HDAC6 inhibitors in a range of neurological disorders. Their targeted mechanism of action, focusing on the restoration of axonal transport through increased α-tubulin acetylation, offers a promising safety profile compared to pan-HDAC inhibitors.
This compound is a potent pan-HDAC inhibitor with demonstrated activity against HDAC6. However, its lack of selectivity and the absence of data in neurological models make it difficult to assess its potential in this context. The strong inhibition of Class I HDACs could lead to undesirable side effects in the central nervous system.
Future research should aim to directly compare the neuroprotective efficacy and potential neurotoxicity of this compound with selective HDAC6 inhibitors in relevant in vitro and in vivo models of neurological disease. Such studies will be critical to determine if the potent HDAC6 inhibition of this compound can be harnessed for neuroprotection or if its pan-inhibitory nature is a prohibitive liability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis [PeerJ] [peerj.com]
- 16. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hdac-IN-71: A Comparative Guide to Next-Generation HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of Hdac-IN-71 against leading next-generation histone deacetylase (HDAC) inhibitors. Due to the limited public information available on "this compound," this document serves as a template, illustrating the key experimental comparisons and data presentation necessary for a thorough evaluation. For demonstration purposes, we have included representative data for well-characterized, next-generation HDAC inhibitors: the class I-selective inhibitor Entinostat (MS-275) and the HDAC6-selective inhibitor Ricolinostat (ACY-1215) .
Introduction to Next-Generation HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. First-generation HDAC inhibitors, such as Vorinostat and Panobinostat, are typically "pan-HDAC" inhibitors, targeting multiple HDAC isoforms.[1][2] While effective in certain hematological malignancies, their broad activity can lead to significant side effects.[1]
The development of next-generation HDAC inhibitors has focused on isoform- or class-selectivity to improve therapeutic windows and reduce toxicity.[1][2] These inhibitors are designed to target specific HDACs that are dysregulated in particular cancers. For instance, class I HDACs (HDAC1, 2, 3, and 8) are often overexpressed in various tumors, making them a key target for inhibitors like Entinostat.[3] In contrast, HDAC6, a class IIb HDAC, is primarily cytoplasmic and involved in protein quality control and cell motility; its selective inhibition by compounds like Ricolinostat is being explored for different therapeutic applications.[4]
This guide will outline the essential assays and data required to position this compound within the landscape of these advanced therapeutic agents.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
Effective benchmarking requires quantitative assessment of potency, selectivity, and cellular activity. The following tables provide a structure for such comparisons.
Table 1: Enzymatic Inhibitory Activity (IC50, nM)
This table compares the in vitro potency of the inhibitors against a panel of recombinant human HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC4 | HDAC6 | HDAC7 | HDAC9 |
| This compound | Data | Data | Data | Data | Data | Data | Data | Data |
| Entinostat (MS-275) | 46 | 130 | 180 | >10,000 | >20,000 | >20,000 | >20,000 | >20,000 |
| Ricolinostat (ACY-1215) | 206 | 211 | 225 | 2,050 | >10,000 | 5 | >10,000 | >10,000 |
Note: Data for Entinostat and Ricolinostat are representative values from published studies and may vary depending on assay conditions.
Table 2: Cellular Activity in Cancer Cell Lines (IC50, µM)
This table summarizes the anti-proliferative activity of the inhibitors in various cancer cell lines.
| Inhibitor | HeLa (Cervical) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| This compound | Data | Data | Data | Data |
| Entinostat (MS-275) | 0.2 - 1.0 | 0.5 - 2.0 | 0.1 - 0.5 | 1.0 - 5.0 |
| Ricolinostat (ACY-1215) | 1.0 - 5.0 | 2.0 - 10.0 | 1.5 - 7.5 | >10 |
Note: Cellular IC50 values are highly dependent on the cell line and assay duration.
Table 3: In Vitro Safety Profile
This table provides a preliminary assessment of off-target effects and cytotoxicity in non-cancerous cells.
| Inhibitor | Cytotoxicity in normal cells (e.g., PBMCs) IC50 (µM) | hERG Inhibition (IC50, µM) |
| This compound | Data | Data |
| Entinostat (MS-275) | >10 | >30 |
| Ricolinostat (ACY-1215) | >25 | >50 |
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and comparable data.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent molecule, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorophore. The fluorescence intensity is proportional to the HDAC activity.
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound, Entinostat).
-
In a 96-well black plate, add the diluted inhibitor, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and assay buffer.
-
Initiate the reaction by adding the purified recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and add the developer solution containing trypsin.
-
Incubate at 37°C for 15-30 minutes to allow for fluorophore release.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[3]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
This assay measures the effect of the HDAC inhibitor on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the number of metabolically active cells.
Procedure:
-
Seed cancer cells in a 96-well white plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the HDAC inhibitor for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor binds to its intended HDAC target within a cellular context.
Principle: The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target protein in live cells. The target protein (HDAC) is fused to a NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the active site of the HDAC is added. When the tracer is bound to the HDAC-NanoLuc® fusion, energy transfer occurs upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
Procedure:
-
Transfect cells (e.g., HEK293T) with a vector expressing the HDAC-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well white plate.
-
Add the NanoBRET™ tracer and a serial dilution of the test inhibitor to the cells.
-
Add the NanoLuc® substrate to initiate the reaction.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with the appropriate filters.
-
Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 value for target engagement.
Mandatory Visualizations
Signaling Pathway Diagram
HDAC inhibitors can induce apoptosis through the activation of the p53 tumor suppressor pathway. Inhibition of HDACs leads to the hyperacetylation of p53, which enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic genes like PUMA and BAX.
Caption: p53 activation pathway modulated by HDAC inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.
Caption: Preclinical evaluation workflow for HDAC inhibitors.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hdac-IN-71
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Hdac-IN-71, a histone deacetylase (HDAC) inhibitor. The following procedures are based on best practices for hazardous chemical waste management and information derived from safety data sheets of similar compounds.
Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' hazardous waste disposal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator may be necessary if handling the compound in a way that generates dust or aerosols.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Ensure that a safety shower and an eye wash station are readily accessible.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like other potent chemical compounds, must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste materials contaminated with this compound, including unused or expired product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Use a dedicated, clearly labeled, and leak-proof container for hazardous waste. The container should be compatible with the chemical properties of this compound.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, strong bases, and strong oxidizing or reducing agents to prevent hazardous reactions.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "this compound". Include any relevant hazard warnings (e.g., "Acutely Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Keep the container away from direct sunlight and sources of ignition.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste. The final disposal method should be in an approved waste disposal plant.
-
Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the spill by using an appropriate absorbent material.
-
Clean-up: Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or physician.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek prompt medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Quantitative Data Summary
Based on the Safety Data Sheet for a related compound, Hdac-IN-32, the following hazard classifications are provided for context. The specific values for this compound should be obtained from its manufacturer-provided SDS.
| Hazard Classification (for Hdac-IN-32) | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the essential procedural information for the proper disposal of this compound, promoting a safe and compliant laboratory environment. By adhering to these steps, researchers can minimize risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Hdac-IN-71
Essential Safety and Handling Guide for Hdac-IN-71
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the general principles for safely handling potent, uncharacterized research compounds and the known characteristics of Histone Deacetylase (HDAC) inhibitors as a class of bioactive molecules. Researchers must exercise caution and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to directly address operational questions, ensuring the highest level of safety in the laboratory.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory. Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[1][2][3] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[1][2] |
| Body Protection | A fully buttoned lab coat, preferably a disposable one or one made of low-permeability fabric, should be worn. Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing. |
| Respiratory Protection | When handling the solid compound (weighing, preparing solutions), work in a certified chemical fume hood or a ventilated balance enclosure. If these are not available, a NIOSH-approved respirator with the appropriate cartridges should be used.[2] |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory. Shoe covers should be considered when working with larger quantities or in designated potent compound handling areas.[1] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize exposure and prevent contamination.
I. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be tightly sealed. Follow any specific storage temperature requirements provided by the supplier.
II. Experimental Procedures
-
Preparation:
-
Before starting any work, ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Gather all necessary materials and equipment to avoid leaving the designated work area during the procedure.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
-
-
Preparing Solutions:
-
Prepare all solutions within a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
-
-
Handling Solutions:
-
Use caution to avoid splashes and aerosol generation.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[4][5]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "solid waste," "liquid waste in [solvent name]").[4]
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be secure and away from general laboratory traffic.
-
-
Disposal Procedure:
-
Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use with an appropriate cleaning agent. Consult with your EHS department for recommended decontamination procedures.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
